molecular formula C₂₁H₂₇NO₇S B1146280 5-Hydroxy Propafenone Sulfate CAS No. 1346598-57-9

5-Hydroxy Propafenone Sulfate

Katalognummer: B1146280
CAS-Nummer: 1346598-57-9
Molekulargewicht: 437.52
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Eigenschaften

CAS-Nummer

1346598-57-9

Molekularformel

C₂₁H₂₇NO₇S

Molekulargewicht

437.52

Synonyme

1-[5-Hydroxy-2-[2-sulfo-3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone;  1-[5-Hydroxy-2-[3-(propylamino)propoxy]phenyl]-3-phenyl-1-propanone Sulfate

Herkunft des Produkts

United States

Beschreibung

Contextualization within Propafenone (B51707) Biotransformation Pathways

Propafenone undergoes extensive hepatic biotransformation, a process characterized by significant interindividual variability. nih.gov The metabolism is primarily governed by the cytochrome P450 (CYP) enzyme system, with two main pathways leading to the formation of active metabolites. nih.govfda.gov

The principal pathway involves aromatic hydroxylation, mediated by the CYP2D6 isoenzyme, which converts propafenone to 5-hydroxypropafenone (B19502) (5-OHP). fda.govresearchgate.netg-standaard.nl A secondary pathway, facilitated by CYP3A4 and CYP1A2, results in the formation of N-depropylpropafenone (norpropafenone). nih.govfda.gov The hydroxylation pathway via CYP2D6 is genetically polymorphic, leading to distinct "extensive metabolizer" (EM) and "poor metabolizer" (PM) phenotypes in the population. nih.govahajournals.org In PM individuals, the formation of 5-OHP is minimal or absent. fda.govahajournals.org

Following this initial phase of metabolism (Phase I), the primary metabolite, 5-OHP, undergoes further conversion through Phase II conjugation reactions. These reactions include glucuronidation and sulfation, which form more water-soluble compounds to facilitate excretion. nih.govmims.com Specifically, 5-hydroxypropafenone is converted to 5-Hydroxy Propafenone Sulfate (B86663) and 5-hydroxypropafenone glucuronide. nih.gov Sulfation of 5-OHP has been observed to be highly stereoselective, showing a distinct preference for the (R)-enantiomer of the metabolite. nih.gov

Significance of Metabolite Research in Pharmacological and Toxicological Studies

However, the metabolites' properties are not identical to the parent drug. For instance, 5-OHP exhibits substantially less beta-adrenergic blocking activity than propafenone. fda.govoup.com Both propafenone and 5-OHP have been shown to inhibit HERG (human Ether-à-go-go-Related Gene) potassium channels, an action that can affect cardiac repolarization. oup.comdrugbank.com The differing pharmacological profiles of the parent drug and its metabolites underscore the importance of understanding their relative concentrations, which are heavily influenced by an individual's genetic makeup (i.e., CYP2D6 metabolizer status). ahajournals.org

The investigation of conjugated metabolites like 5-Hydroxy Propafenone Sulfate is central to understanding the detoxification and elimination phases of the drug. While sulfate conjugation typically results in biologically inactivated compounds, this is not a universal rule. researchgate.net Characterizing these final metabolites is essential for a complete toxicological and pharmacokinetic profile, as their formation and clearance rates impact the systemic exposure to the active parent drug and its active metabolites.

Overview of this compound as a Major Conjugate

This compound is a significant product of Phase II metabolism. Following the formation of 5-OHP via CYP2D6-mediated oxidation, the subsequent conjugation with a sulfate group represents a key pathway for its elimination. mims.com

Historical Perspectives on Propafenone Metabolite Discovery and Characterization

The understanding of propafenone's metabolites has evolved over several decades. Early clinical studies with propafenone in the 1980s quickly identified marked interindividual differences in its pharmacokinetics. nih.govnih.gov This variability led to investigations into its metabolic pathways.

A pivotal moment came with the hypothesis and subsequent confirmation that propafenone's metabolism was linked to the debrisoquine (B72478) 4-hydroxylation polymorphism. ahajournals.org These studies, conducted in the late 1980s, were instrumental in identifying 5-hydroxypropafenone as a major, pharmacologically active metabolite that was present in extensive metabolizers but virtually absent in poor metabolizers. ahajournals.org Around the same time, the distinct pharmacological effects of 5-OHP, including its antiarrhythmic and beta-blocking properties, were being characterized. nih.gov

Further research toward the end of the 1980s began to unravel the stereoselective nature of propafenone's disposition. ahajournals.org However, a detailed characterization of the Phase II conjugated metabolites appeared later. A key study published in 2000 was among the first to systematically investigate the stereoselective pharmacokinetics of not only propafenone and 5-OHP but also their glucuronide and sulfate conjugates in humans. nih.gov This research provided the definitive evidence for this compound as a specific, stereoselectively formed conjugate, marking a significant step in the comprehensive characterization of propafenone's metabolic fate.

Molecular and Enzymatic Biotransformation of 5 Hydroxy Propafenone Precursors to Sulfate Conjugates

Hepatic and Extrahepatic Metabolism of Propafenone (B51707) Leading to 5-Hydroxylation

The initial and pivotal step in the metabolic cascade of propafenone is its hydroxylation, primarily occurring at the 5-position of the aromatic ring to form 5-hydroxypropafenone (B19502). This reaction predominantly takes place in the liver, the principal site of drug metabolism, although extrahepatic metabolism can also contribute. nih.gov This Phase I reaction is crucial as it introduces a hydroxyl group that serves as a handle for subsequent Phase II conjugation reactions. nih.govsemanticscholar.org

Genetic Polymorphism of CYP2D6 and its Impact on 5-Hydroxylation Efficiency

The efficiency of propafenone's 5-hydroxylation is significantly influenced by the genetic polymorphism of the CYP2D6 gene. researchgate.netresearchgate.net This polymorphism leads to the classification of individuals into different metabolizer phenotypes:

Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity, who constitute over 90% of patients, rapidly metabolize propafenone to 5-hydroxypropafenone. semanticscholar.orgresearchgate.net

Poor Metabolizers (PMs): These individuals have deficient or absent CYP2D6 activity, representing about 6% of Caucasians. researchgate.netsemanticscholar.org In PMs, the formation of 5-hydroxypropafenone is minimal or completely absent. semanticscholar.orgresearchgate.net This leads to significantly higher plasma concentrations of the parent drug, propafenone. researchgate.net

Intermediate Metabolizers (IMs): This group exhibits reduced CYP2D6 enzyme activity. researchgate.net

Ultrarapid Metabolizers (UMs): These individuals have elevated CYP2D6 enzyme activity due to gene duplication. researchgate.net

This genetic variability has profound pharmacokinetic consequences. Studies have shown that the peak plasma concentration of propafenone is significantly higher in PMs compared to EMs. A meta-analysis revealed that at a 300 mg dose, the area under the time-concentration curve (AUC) and the maximum concentration (Cmax) of propafenone in PMs were 2.4-fold and 11.2-fold higher, respectively, than in EMs.

Pharmacokinetic Parameters of Propafenone in Different CYP2D6 Metabolizer Phenotypes (300 mg dose)
ParameterPoor Metabolizers (PMs)Extensive Metabolizers (EMs)Fold Difference (PMs vs. EMs)
AUC (μg·h/mL)15.96.62.4
Cmax (μg/mL)1.100.1011.2
t1/2 (h)12.82.74.7

Formation of Other Propafenone Metabolites (e.g., N-Depropylpropafenone) and their Interrelationship

In addition to 5-hydroxylation, propafenone undergoes N-dealkylation to form N-depropylpropafenone, also known as norpropafenone. researchgate.netsemanticscholar.org This metabolic pathway is catalyzed by the cytochrome P450 isoenzymes CYP3A4 and CYP1A2. researchgate.netresearchgate.netnih.gov The formation of N-depropylpropafenone is a significant route of metabolism, particularly in individuals who are poor metabolizers via the CYP2D6 pathway. semanticscholar.org In these individuals, while the production of 5-hydroxypropafenone is drastically reduced, the formation of N-depropylpropafenone remains comparable to that in extensive metabolizers. semanticscholar.org This highlights a metabolic shift towards the N-dealkylation pathway when the primary 5-hydroxylation route is impaired due to genetic factors. Both 5-hydroxypropafenone and N-depropylpropafenone are pharmacologically active. researchgate.net

Phase II Conjugation of 5-Hydroxy Propafenone: Focus on Sulfation

Following its formation in Phase I, 5-hydroxypropafenone undergoes Phase II conjugation reactions, which involve the attachment of endogenous polar molecules to the newly formed hydroxyl group. nih.govsemanticscholar.org This process, primarily sulfation and glucuronidation, significantly increases the water solubility of the metabolite, facilitating its elimination from the body. Sulfation, in particular, is a key pathway in the detoxification and excretion of phenolic compounds like 5-hydroxypropafenone. researchgate.net

Identification of Sulfotransferase Enzymes Involved in 5-Hydroxy Propafenone Sulfation

The sulfation of 5-hydroxypropafenone is catalyzed by a family of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes facilitate the transfer of a sulfo group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to an acceptor molecule. While direct studies specifically identifying the SULT isoforms responsible for the sulfation of 5-hydroxypropafenone are not extensively documented in the available literature, based on the substrate specificities of known human SULTs, it is highly probable that members of the SULT1A family are involved. The SULT1 family, particularly SULT1A1, is known to be responsible for the sulfation of a wide variety of small phenolic compounds. researchgate.net Given that 5-hydroxypropafenone is a phenolic metabolite, SULT1A1 is a strong candidate for its sulfation. The SULT1 family of enzymes is abundantly expressed in the liver, the primary site of propafenone metabolism. researchgate.net

Substrate Specificity and Enzyme Kinetics of Sulfotransferases with 5-Hydroxy Propafenone

Detailed enzyme kinetic studies specifically examining 5-hydroxypropafenone as a substrate for various sulfotransferase isoforms are limited in the current scientific literature. However, general principles of SULT kinetics can be applied. Sulfotransferases typically exhibit Michaelis-Menten kinetics, characterized by the kinetic constants Km (Michaelis constant, representing the substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). The specificity constant (Vmax/Km) is a measure of the enzyme's catalytic efficiency for a particular substrate.

It is also a common characteristic of SULT-catalyzed reactions to exhibit substrate inhibition at high substrate concentrations. This means that as the concentration of the substrate (in this case, 5-hydroxypropafenone) increases, the rate of the reaction initially increases but then decreases after reaching a certain point. The structural flexibility of the SULT active site plays a significant role in its ability to bind a broad range of substrates and is also implicated in the phenomenon of substrate inhibition. researchgate.net Further research is required to determine the specific kinetic parameters of the sulfotransferases that metabolize 5-hydroxypropafenone to provide a more precise understanding of this important conjugation pathway.

Stereoselective Sulfation of 5-Hydroxy Propafenone Enantiomers

While specific kinetic data for the sulfation of individual 5-OHP enantiomers by distinct human SULT isoforms remain to be fully elucidated in publicly available literature, the consistent observation of higher plasma concentrations of (R)-5-hydroxypropafenone sulfate (B86663) compared to its (S)-counterpart in clinical studies substantiates this stereoselectivity. This enzymatic preference contributes significantly to the differential pharmacokinetics of the propafenone enantiomers.

Comparative Analysis of Sulfation and Glucuronidation Pathways for 5-Hydroxy Propafenone

5-Hydroxypropafenone undergoes conjugation via two primary pathways: sulfation and glucuronidation. These two pathways exhibit opposing stereoselectivity, creating a crucial balance in the metabolic clearance of the 5-OHP enantiomers. While sulfation preferentially targets the (R)-enantiomer, glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), favors the (S)-enantiomer.

This differential conjugation has a significant impact on the metabolic fate of the respective enantiomers. The affinity of the conjugating enzymes for their preferred substrate is a key determinant of the metabolic flux down each pathway. For instance, studies on the glucuronidation of 5-hydroxypropafenone have reported a Michaelis-Menten constant (Km) of 1.4 mmol/l, indicating the substrate concentration at which the reaction rate is half of the maximum. nih.gov The lack of corresponding kinetic data for the sulfation of the individual enantiomers by specific SULT isoforms, however, makes a direct quantitative comparison of the intrinsic clearance by each pathway challenging.

Despite this, the interplay between these two pathways ensures the efficient elimination of both enantiomers of 5-hydroxypropafenone. The predominance of one pathway over the other for a specific enantiomer highlights the intricate and complementary nature of drug metabolism.

Table 1: Stereoselectivity of Conjugation Pathways for 5-Hydroxy Propafenone Enantiomers

Conjugation PathwayPreferred Enantiomer
Sulfation(R)-5-Hydroxy Propafenone
Glucuronidation(S)-5-Hydroxy Propafenone

Metabolic Flux and Inter-individual Variability in Conjugate Formation

The rate and extent of 5-Hydroxy Propafenone Sulfate formation are subject to considerable inter-individual variability. This variation is primarily attributed to the polymorphic nature of the enzymes involved in the metabolic cascade leading to the sulfate conjugate.

The initial formation of 5-hydroxypropafenone from propafenone is catalyzed by the cytochrome P450 enzyme CYP2D6. The gene encoding CYP2D6 is highly polymorphic, leading to different metabolic phenotypes, including poor, intermediate, extensive, and ultrarapid metabolizers. nih.gov Individuals with reduced CYP2D6 activity will produce less 5-hydroxypropafenone, which in turn will result in lower levels of its sulfate conjugate. nih.gov

Table 2: Factors Contributing to Inter-individual Variability in this compound Formation

FactorDescription
CYP2D6 Polymorphisms Genetic variations in the CYP2D6 gene lead to different rates of 5-hydroxypropafenone formation, the precursor for sulfation. nih.gov
SULT1A1 Polymorphisms Genetic variations in the SULT1A1 gene can alter the activity and stability of the sulfotransferase enzyme, affecting the rate of sulfate conjugation. doi.orgresearchgate.net
Saturable Metabolism The metabolism of propafenone can become saturated at higher doses, particularly in individuals with the extensive metabolizer phenotype, affecting the amount of substrate available for sulfation. nih.gov

Pharmacological and Electrophysiological Characterization of 5 Hydroxy Propafenone Pre Conjugation in in Vitro and Animal Models

Evaluation of Antiarrhythmic Activity of 5-Hydroxypropafenone (B19502)

In studies utilizing guinea pig ventricular muscle fibers, 5-hydroxypropafenone has been shown to exhibit Class I antiarrhythmic effects, which are characteristic of sodium channel blockade. nih.gov This activity is demonstrated by a depression of the action potential amplitude and the maximum rate of depolarization (Vmax). nih.gov Furthermore, it shifts the membrane responsiveness curve in a hyperpolarizing direction. nih.gov In canine Purkinje fibers, both 5-hydroxypropafenone and its parent compound, propafenone (B51707), reduce Vmax in a use-dependent manner, a hallmark of sodium channel blockers. nih.gov

Table 1: Effects of 5-Hydroxypropafenone on Myocardial Sodium Channel Dependent Parameters

Parameter Model System Observed Effect Reference
Action Potential Amplitude Guinea Pig Ventricular Muscle Depression nih.gov
Vmax (Maximum Depolarization Rate) Guinea Pig Ventricular Muscle Depression nih.gov
Vmax (Maximum Depolarization Rate) Canine Purkinje Fibers Use-dependent reduction nih.gov

The influence of 5-hydroxypropafenone on the cardiac action potential is complex and can vary with the experimental conditions. In untreated guinea pig ventricular muscles, it prolongs the effective refractory period (ERP) without affecting the action potential duration (APD). nih.gov This leads to a prolongation of the ERP/APD ratio. nih.gov However, in muscles from guinea pigs pretreated with the metabolite, both APD and ERP were shortened. nih.gov In canine Purkinje fibers, both 5-hydroxypropafenone and propafenone were found to reduce the duration of the action potential. nih.gov

Table 2: Influence of 5-Hydroxypropafenone on Action Potential and Refractory Period

Parameter Model System Condition Observed Effect Reference
Effective Refractory Period (ERP) Guinea Pig Ventricular Muscle Untreated Prolonged nih.gov
Action Potential Duration (APD) Guinea Pig Ventricular Muscle Untreated No effect nih.gov
ERP/APD Ratio Guinea Pig Ventricular Muscle Untreated Prolonged nih.gov
Action Potential Duration (APD) Guinea Pig Ventricular Muscle Pretreated Shortened nih.gov
Effective Refractory Period (ERP) Guinea Pig Ventricular Muscle Pretreated Shortened nih.gov

Beta-Adrenoceptor Blocking Activity of 5-Hydroxypropafenone

The beta-blocking activity of propafenone and its metabolites is stereoselective. The (S)-enantiomer (levorotatory) of propafenone is significantly more potent in its beta-blocking action than the (R)-enantiomer (dextrorotatory). nih.gov In fact, the eudismic ratio of (S)- over (R)-propafenone in beta-adrenoceptor-binding inhibition experiments has been shown to be 54. nih.gov Research indicates that the (-)-isomer of propafenone is the more potent enantiomer, with Ki values of 32 nM and 77 nM in rat cerebral cortical and cerebellar membranes, respectively. nih.gov The (+)-isomer is 10- to 75-fold less potent. nih.gov While direct comparative potency data for the enantiomers of 5-hydroxypropafenone were not detailed in the provided search results, the principle of stereoselectivity is a key feature of the beta-blocking action of this class of compounds.

Other Potential Pharmacological Activities of 5-Hydroxypropafenone in Preclinical Settings

In addition to its primary antiarrhythmic and beta-blocking activities, 5-hydroxypropafenone has been investigated for other pharmacological effects, notably calcium antagonism. nih.govnih.gov In guinea pig papillary muscles, 5-hydroxypropafenone, along with propafenone, exerted negative inotropic effects at higher concentrations. nih.gov It also demonstrated the ability to shorten the duration of slow action potentials induced by isoproterenol (B85558) in potassium-depolarized muscles, an effect that can be linked to calcium channel modulation. nih.gov In studies on canine Purkinje fibers with induced slow response action potentials, 5-hydroxypropafenone did not affect the action potential amplitude, unlike its parent compound. nih.gov

In Vivo Preclinical Pharmacodynamic Characterization of 5-Hydroxy Propafenone (e.g., animal models of arrhythmia)

The primary active metabolite of propafenone, 5-Hydroxy Propafenone, demonstrates significant antiarrhythmic and electrophysiological effects in various preclinical animal models. Studies in canine models have been particularly crucial in elucidating its pharmacodynamic profile, often comparing its potency and effects directly with the parent compound, propafenone.

In conscious dogs with myocardial infarction-induced sustained ventricular tachycardia, 5-Hydroxy Propafenone proved to be a more potent antiarrhythmic agent than its parent compound. nih.gov At comparable plasma concentrations where propafenone did not suppress the arrhythmia, 5-Hydroxy Propafenone successfully eliminated ventricular tachycardia in a majority of the animals tested (four out of six dogs). nih.gov Its efficacy was noted to be greater against monomorphic ventricular tachycardia compared to polymorphic forms. nih.gov

Further investigations in conscious dog models explored the detailed cardiac electrophysiological effects. nih.gov When administered intravenously, both propafenone and 5-Hydroxy Propafenone exhibited distinct actions on cardiac parameters. 5-Hydroxy Propafenone was found to have marked atrial antiarrhythmic properties. nih.gov Both compounds produced an identical lengthening of the atrial effective refractory period, a key antiarrhythmic mechanism. nih.gov However, their effects on heart rate and conduction varied. While propafenone tended to increase the sinus and atrial rates, 5-Hydroxy Propafenone caused a weak decrease in ventricular rate and did not alter the corrected sinus recovery time. nih.gov

Studies comparing the compounds in aconitine- and infarction-induced arrhythmia models in both rats and dogs revealed that 5-Hydroxy Propafenone possessed stronger antiarrhythmic potency in vivo than propafenone. nih.gov His bundle studies in these models showed that 5-Hydroxy Propafenone led to a more pronounced prolongation of conduction time through the atria, AV-node, and the His-Purkinje system. nih.gov This difference in in vivo potency compared to in vitro findings may be attributable to pharmacokinetic factors, such as a smaller volume of distribution for the metabolite. nih.gov

The table below summarizes the comparative electrophysiological effects observed in a canine model. nih.gov

In a canine model of sustained ventricular tachycardia post-infarction, the antiarrhythmic efficacy was directly compared.

These preclinical in vivo studies collectively establish that 5-Hydroxy Propafenone is not merely a metabolite but an active antiarrhythmic agent with a distinct and, in some cases, more potent electrophysiological profile than propafenone itself, particularly in suppressing ventricular arrhythmias. nih.govnih.gov

Advanced Analytical and Bioanalytical Methodologies for 5 Hydroxy Propafenone Sulfate Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

LC-MS/MS stands as the cornerstone for the bioanalysis of 5-Hydroxy Propafenone (B51707) Sulfate (B86663) due to its superior sensitivity and specificity. This technique allows for the precise measurement of the analyte in complex biological matrices.

Method Development and Validation for Quantification in Biological Matrices

The quantification of 5-Hydroxy Propafenone Sulfate often involves an indirect approach where the conjugate is enzymatically hydrolyzed back to its aglycone, 5-Hydroxy Propafenone (5-OHP), prior to analysis. nih.gov This is a widely accepted strategy for phase II metabolites like sulfates and glucuronides. The subsequent quantification of the released 5-OHP by a validated LC-MS/MS method provides an accurate measure of the original concentration of the sulfate conjugate. nih.gov

Validation of these bioanalytical methods is performed in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), ensuring reliability and accuracy. Key validation parameters include selectivity, sensitivity, linearity, precision, accuracy, recovery, and stability.

For instance, a validated LC-MS/MS method for the simultaneous quantification of propafenone and 5-OHP in human plasma demonstrated excellent performance. The method was linear over a concentration range of 0.25–250.00 ng/mL for 5-OHP. The intra- and inter-day precision were below 14.2% (coefficient of variation, %CV), and the accuracy was within 94.6–108.3%. The lower limit of quantification (LLOQ) for 5-OHP was established at 0.25 ng/mL, showcasing the high sensitivity of the method. While this data is for the aglycone, it is representative of the performance expected for a method quantifying the sulfate conjugate after enzymatic hydrolysis.

Table 1: Representative LC-MS/MS Method Validation Parameters for 5-Hydroxy Propafenone (Post-Hydrolysis)

Validation ParameterResult for 5-Hydroxy Propafenone
Linearity Range0.25–250.00 ng/mL
Correlation Coefficient (r²)>0.99
Lower Limit of Quantification (LLOQ)0.25 ng/mL
Intra-day Precision (%CV)<14.2%
Inter-day Precision (%CV)<14.2%
Accuracy94.6–108.3%

Strategies for Sample Preparation

Effective sample preparation is paramount to remove interferences from biological matrices and ensure accurate quantification. For this compound, this typically involves a multi-step process.

A crucial first step is often enzymatic hydrolysis . Plasma or urine samples are incubated with β-glucuronidase/arylsulfatase to cleave the sulfate bond, converting this compound into 5-Hydroxy Propafenone. nih.gov This step is essential for indirect quantification strategies.

Following hydrolysis, various extraction techniques are employed:

Solid Phase Extraction (SPE): This is a highly effective and commonly used technique for cleaning up samples. sci-hub.se It can remove phospholipids (B1166683) and other matrix components that can cause ion suppression in the mass spectrometer. A novel Hybrid SPE-Phospholipid technology has been shown to effectively remove phospholipids, leading to improved accuracy and reproducibility.

Liquid-Liquid Extraction (LLE): LLE is another widely used method for extracting propafenone and its metabolites from plasma. nveo.orgresearchgate.net This technique partitions the analytes between two immiscible liquid phases to separate them from interfering substances.

Deproteinization: This is a simpler and faster method involving the precipitation of proteins in the sample, typically with methanol (B129727) or acetonitrile. oup.comresearchgate.net The supernatant, containing the analyte, is then injected into the LC-MS/MS system.

Optimization of Chromatographic Separation Parameters

Achieving good chromatographic separation is vital to resolve the analyte from other metabolites and endogenous matrix components, thereby minimizing ion suppression and ensuring accurate quantification.

Column Chemistry: Reversed-phase columns, such as C18 or C8, are most commonly used for the separation of propafenone and its metabolites. sci-hub.senveo.orgoup.com For example, a Gemini C18 column (75 x 4.6 mm, 3.0 µm) has been successfully used.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often with a buffer like ammonium (B1175870) formate) and an organic solvent (such as methanol or acetonitrile). oup.com The pH of the aqueous phase is often adjusted with formic acid to ensure good peak shape and ionization efficiency. nveo.org

Gradient Elution: While isocratic elution can be used for simpler separations, gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of multiple metabolites. sci-hub.seresearchgate.net

Mass Spectrometry Parameters for High Sensitivity and Selectivity

The mass spectrometer is operated to maximize the signal of the analyte while minimizing background noise.

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for quantification in tandem mass spectrometry. It involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed after fragmentation in the collision cell. This highly specific transition provides excellent selectivity and sensitivity. For 5-Hydroxy Propafenone, a common MRM transition is m/z 358.2 → 116.2. nveo.orgoup.com

Positive Ion Mode: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of propafenone and its metabolites as they readily form positively charged ions. sci-hub.senveo.orgoup.com

Table 2: Representative Mass Spectrometry Parameters for 5-Hydroxy Propafenone

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Acquisition ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (m/z)358.2 / 358.3
Product Ion (m/z)116.2
Collision Energy (eV)22

Application of Stable Isotope-Labeled Internal Standards

To correct for variability during sample preparation and analysis, a stable isotope-labeled internal standard (SIL-IS) is crucial. For the analysis of 5-Hydroxy Propafenone, a deuterated analog is often used. researchgate.net For example, Propafenone-d5 or a similar deuterated version of 5-Hydroxy Propafenone would be an ideal internal standard. nveo.org The SIL-IS is added to the samples at the beginning of the preparation process and behaves almost identically to the analyte throughout extraction, chromatography, and ionization, but is distinguished by its different mass in the mass spectrometer. This allows for highly accurate and precise quantification by correcting for any analyte loss or matrix effects.

High-Performance Liquid Chromatography (HPLC) with Alternative Detection Methods

While LC-MS/MS is the gold standard for sensitivity, HPLC with UV or fluorescence detection can also be employed for the quantification of propafenone and its metabolites, including 5-Hydroxy Propafenone. nih.govnih.gov These methods are generally less sensitive than LC-MS/MS but can be suitable for certain applications.

For the analysis of the highly polar this compound, direct analysis by reversed-phase HPLC can be challenging due to poor retention. Therefore, similar to LC-MS/MS methods, an enzymatic hydrolysis step is often necessary to convert the sulfate conjugate to the less polar 5-Hydroxy Propafenone before HPLC analysis.

UV Detection: HPLC with UV detection is a robust and widely available technique. The wavelength for detection is typically set around 250 nm for propafenone and its metabolites. nih.gov A method has been described using a C18 column with a mobile phase consisting of 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid. nih.gov The lower limit of quantification for 5-OHP using such a method was reported to be around 2 ng/mL. nih.gov

Fluorescence Detection: Fluorescence detection can offer higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. A method involving derivatization with dansylhydrazine followed by fluorescence detection has been reported for the simultaneous determination of propafenone and 5-hydroxypropafenone (B19502) in plasma, achieving a lower limit of detection of approximately 0.2 ng/ml. nih.gov

Gas Chromatography-Electron Capture Detection (GC-ECD) for Specific Applications

Gas Chromatography-Electron Capture Detection (GC-ECD) is a highly sensitive analytical technique primarily used for the detection of compounds with electronegative functional groups, such as halogens. While direct analysis of the polar and thermally labile this compound by GC-ECD is not feasible, the technique can be adapted for its quantification following a series of sample preparation steps. This methodology is particularly valuable in specific applications where high sensitivity is paramount and alternative detectors may not be available or suitable.

The analytical strategy for quantifying this compound using GC-ECD typically involves a three-step process:

Enzymatic Hydrolysis: The initial step involves the enzymatic cleavage of the sulfate group from the 5-Hydroxy Propafenone molecule. This is commonly achieved by incubating the biological sample (e.g., plasma or urine) with an arylsulfatase enzyme. This hydrolysis yields the parent metabolite, 5-Hydroxy Propafenone.

Derivatization: The resulting 5-Hydroxy Propafenone, which is still relatively polar, requires derivatization to increase its volatility and thermal stability for gas chromatographic analysis. More importantly, for GC-ECD detection, a derivatizing agent containing a halogen atom is chosen. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) are commonly used to acylate the hydroxyl and secondary amine groups of the molecule. This process introduces multiple fluorine atoms, rendering the derivative highly responsive to the electron capture detector.

GC-ECD Analysis: The halogenated derivative is then injected into the gas chromatograph. The separation is achieved on a suitable capillary column, and the ECD provides highly sensitive detection of the derivatized analyte.

The primary advantage of this approach is the exceptional sensitivity of the ECD for halogenated compounds, which can allow for the detection of very low concentrations of the metabolite in biological matrices. researchgate.net This can be particularly useful in toxicological studies or in pharmacokinetic analyses where sample volumes are limited. However, the multi-step sample preparation, including hydrolysis and derivatization, can be time-consuming and introduce potential sources of error. A study on the analysis of propafenone and its principal metabolites in human urine investigated the use of various derivatizing agents, including pentafluoropropionyl (PFP), for GC-MS analysis, highlighting the feasibility of such derivatization for GC-based methods. nih.gov

Enantioselective Chromatographic Methods for 5-Hydroxy Propafenone and its Conjugates

The stereoselective analysis of 5-Hydroxy Propafenone is of significant pharmacological importance, as the enantiomers of the parent drug, propafenone, exhibit different pharmacological activities and metabolic profiles. Enantioselective chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are the cornerstones for the stereospecific quantification of 5-Hydroxy Propafenone and its conjugates. nih.govnih.gov

The quantification of this compound enantiomers is typically achieved through an indirect method that involves enzymatic hydrolysis to the aglycone, 5-Hydroxy Propafenone, followed by chiral chromatographic separation. nih.gov

A sensitive and stereospecific LC-MS method has been developed for the determination of propafenone (PPF) and 5-hydroxypropafenone (5-OHP) enantiomers, as well as their glucuronide and sulfate conjugates in human plasma. nih.gov In this method, the enantiomeric ratios of 5-OHP are determined on a Chiral-AGP column with mass spectrometric detection. nih.gov The mobile phase for the separation of 5-OHP enantiomers consists of 10 mM ammonium acetate (B1210297) buffer (pH 4.1) and 2-propanol (100:0.9, v/v) at a flow-rate of 0.6 ml/min. nih.gov The quantification of the sulfate conjugates is made possible by incubating the plasma samples with β-glucuronidase/arylsulfatase. nih.gov

The validation of such methods is critical to ensure their accuracy and reliability. Key validation parameters include linearity, limit of quantification (LOQ), precision, and accuracy.

Method Validation Parameters for 5-Hydroxy Propafenone Enantiomers by LC-MS
ParameterValueReference
Linearity Range20-500 ng/ml nih.gov
Limit of Quantification (LOQ)20 ng/ml nih.gov
PrecisionWithin 11% nih.gov
AccuracyWithin 11% nih.gov

Another enantioselective liquid chromatography method has been developed for the simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma using a Chiralpak AD column. nih.gov This method utilizes a mobile phase of hexane-ethanol (88:12, v/v) with 0.1% diethylamine. nih.gov The validation of this method also demonstrates its suitability for clinical pharmacokinetic studies. nih.gov

Method Validation Parameters for 5-Hydroxy Propafenone Enantiomers by HPLC
ParameterValueReference
Linearity Range25-1250 ng/ml nih.gov
Limit of Quantification (LOQ)25 ng/ml nih.gov
Within-day Precision (CV%)Low values nih.gov
Between-day Precision (CV%)Low values nih.gov

These enantioselective methods are indispensable for elucidating the stereoselective pharmacokinetics of propafenone and its metabolites, providing crucial data for understanding inter-individual variability in drug response and metabolism. The use of various chiral stationary phases, including polysaccharide-based (e.g., Chiralpak AD) and protein-based (e.g., Chiral AGP) columns, has been instrumental in achieving the necessary separation of the enantiomers of 5-Hydroxy Propafenone. nih.gov

Mechanistic Investigations of Drug Drug Interactions Involving 5 Hydroxy Propafenone Formation and Disposition Preclinical Focus

Impact of CYP2D6 Inhibitors on 5-Hydroxylation of Propafenone (B51707) in In Vitro Systems (e.g., liver microsomes, hepatocytes)

The formation of 5-hydroxypropafenone (B19502) from its parent compound, propafenone, is a critical step in its metabolism, primarily catalyzed by the polymorphic cytochrome P450 enzyme, CYP2D6. nih.govnih.gov In vitro studies utilizing human liver microsomes and hepatocytes have been instrumental in elucidating the significant impact of CYP2D6 inhibitors on this pathway. Co-administration of drugs that inhibit CYP2D6 can lead to markedly increased plasma concentrations of the parent propafenone, potentially altering its therapeutic and adverse effect profile.

Potent and selective CYP2D6 inhibitors have demonstrated a substantial capacity to block the 5-hydroxylation of propafenone in preclinical test systems. Quinidine (B1679956), a classic and potent inhibitor of CYP2D6, serves as a benchmark for this interaction. nih.gov Studies in human liver microsomes have shown that quinidine is a powerful inhibitor of 5-hydroxypropafenone formation. nih.gov

Furthermore, a range of other medications, including certain selective serotonin (B10506) reuptake inhibitors (SSRIs), have been identified as significant inhibitors of this metabolic pathway. In vitro investigations using human liver microsomes have quantified the inhibitory potential of various SSRIs on propafenone's 5-hydroxylation. Among the tested SSRIs, fluoxetine (B1211875) and its active metabolite norfluoxetine, along with paroxetine, were found to be potent inhibitors. nih.gov Fluvoxamine, sertraline, and desmethylsertraline (B1148675) exhibited moderate inhibitory effects, while citalopram (B1669093) showed little to no inhibition. nih.gov These in vitro findings suggest a high probability of clinically relevant drug-drug interactions between propafenone and potent CYP2D6-inhibiting SSRIs like fluoxetine and paroxetine. nih.gov

The following table summarizes the inhibitory potency (Ki) of various compounds on propafenone 5-hydroxylation in human liver microsomes.

CompoundMean Ki (µM)
Quinidine0.13
Fluoxetine0.33
Norfluoxetine0.55
Paroxetine0.54

Data sourced from in vitro studies using human liver microsomes. nih.gov

Enantiomer-Enantiomer Interactions Affecting 5-Hydroxylation Pathway

Propafenone is administered as a racemic mixture, containing equal amounts of (S)- and (R)-enantiomers. nih.gov These enantiomers can exhibit different metabolic profiles and may interact with each other, influencing their disposition. Preclinical and clinical studies have revealed a significant enantiomer-enantiomer interaction that directly affects the 5-hydroxylation pathway.

In vitro studies using human liver microsomes have shown that the metabolism of individual enantiomers occurs at a higher rate than the metabolism of the racemic mixture. nih.govnih.gov This suggests that the two enantiomers compete for the active site of the metabolizing enzyme, CYP2D6, thereby mutually inhibiting each other's metabolism. nih.govnih.gov

Specifically, research has demonstrated that (R)-propafenone inhibits the metabolism of (S)-propafenone. xenotech.comfrontiersin.org This interaction has significant clinical implications. While both enantiomers have similar sodium channel-blocking effects, the (S)-enantiomer is a more potent beta-blocker. nih.govxenotech.comfrontiersin.org The inhibition of (S)-propafenone's metabolism by (R)-propafenone leads to a lower clearance and consequently higher plasma concentrations of the (S)-enantiomer when the racemic mixture is administered compared to when the (S)-enantiomer is given alone. xenotech.comfrontiersin.org This results in a more pronounced beta-blocking effect than would be predicted from the dose of the (S)-enantiomer in the racemate. xenotech.comfrontiersin.org

Effects of CYP3A4 and CYP1A2 Modulators on Overall Propafenone Metabolism and 5-Hydroxy Propafenone Formation

In vitro studies using human liver microsomes and recombinant P450 enzymes have confirmed the involvement of both CYP3A4 and CYP1A2 in propafenone's N-dealkylation. medscape.com A strong correlation has been observed between the rate of NDPP formation and the abundance of CYP1A2 and CYP3A in human liver microsomal samples. medscape.com

Inhibitors of CYP3A4 (e.g., ketoconazole) and CYP1A2 (e.g., fluvoxamine) can decrease the N-dealkylation of propafenone. nih.govmedscape.com This inhibition could theoretically lead to higher plasma concentrations of propafenone, making more substrate available for the CYP2D6-mediated 5-hydroxylation pathway, particularly in individuals who are extensive metabolizers via CYP2D6. Conversely, in poor metabolizers for CYP2D6, where 5-hydroxylation is minimal, inhibition of CYP1A2 and CYP3A4 could lead to a more pronounced increase in propafenone plasma levels. nih.gov

Inducers of CYP3A4 (e.g., rifampicin) or CYP1A2 (e.g., omeprazole, tobacco smoke) would be expected to increase the rate of N-dealkylation. nih.govnih.gov This enhanced metabolism through the N-dealkylation pathway could reduce the amount of propafenone available for 5-hydroxylation, thereby decreasing the formation of 5-hydroxypropafenone.

The interplay between these metabolic pathways is complex. The simultaneous inhibition of both CYP2D6 and CYP3A4 is considered particularly hazardous, as it can significantly increase propafenone concentrations and the risk of adverse events. nih.gov

Inhibition of Sulfotransferase Enzymes by Co-administered Compounds

Following its formation via CYP2D6-mediated oxidation, 5-hydroxypropafenone undergoes Phase II metabolism, primarily through sulfation, to form 5-hydroxypropafenone sulfate (B86663). This conjugation reaction is catalyzed by sulfotransferase (SULT) enzymes. The SULT1A1 isoform, which is the predominant phenol (B47542) sulfotransferase in the human liver and small intestine, is likely the key enzyme responsible for the sulfation of the phenolic 5-hydroxypropafenone metabolite. nih.govxenotech.com

Drug-drug interactions can arise from the inhibition of SULT enzymes by co-administered compounds, which could impair the clearance of 5-hydroxypropafenone and alter its pharmacokinetic profile. A number of xenobiotics, including several drugs and dietary chemicals, are known to inhibit SULT activity. drugbank.com

Certain non-steroidal anti-inflammatory drugs (NSAIDs) have been identified as potent and selective inhibitors of SULT1A1. nih.gov Mefenamic acid, in particular, is a powerful inhibitor of SULT1A1 with a Ki value in the nanomolar range. drugbank.com Preclinical and clinical studies with other SULT1A1 substrates, such as acetaminophen, have shown that mefenamic acid can profoundly decrease their sulfation during both first-pass and systemic metabolism. drugbank.com This isoform-specific inhibition occurs without significantly affecting other SULT isoforms like SULT2A1. drugbank.com

Given that 5-hydroxypropafenone is a substrate for phenolic sulfation, its metabolism is susceptible to inhibition by potent SULT1A1 inhibitors. Co-administration of a drug like mefenamic acid could therefore be expected to reduce the formation of 5-hydroxypropafenone sulfate, leading to an accumulation of the pharmacologically active 5-hydroxypropafenone metabolite. Other NSAIDs, such as salicylic (B10762653) acid, have also been shown to inhibit SULT1A1, although generally with lower potency than mefenamic acid. nih.gov

The following table lists some NSAIDs and their inhibitory selectivity towards SULT1A1, which could potentially interact with the sulfation of 5-hydroxypropafenone.

CompoundSelectivity
NimesulideSelective for SULT1A1
Meclofenamic acidSelective for SULT1A1
PiroxicamSelective for SULT1A1
Salicylic acidLow selectivity
IndomethacinLow selectivity

Data based on in vitro inhibition of human sulfotransferase isoforms. nih.gov

Preclinical Models for Assessing Drug Interaction Potential related to 5-Hydroxy Propafenone

The assessment of drug-drug interaction potential for propafenone, particularly concerning the formation of 5-hydroxypropafenone, relies on various preclinical models. These models are essential for predicting how co-administered drugs might affect its metabolic pathways in humans.

In vitro models are the cornerstone of initial screening. Human liver microsomes are widely used as they contain a rich complement of drug-metabolizing enzymes, including CYP2D6, CYP3A4, and CYP1A2. nih.govdrugbank.com They allow for the determination of kinetic parameters (Km, Vmax) and the inhibitory potential (IC50, Ki) of various compounds on 5-hydroxypropafenone formation. nih.gov Cultured human hepatocytes offer a more integrated system, retaining both Phase I and Phase II metabolic activities and cellular transport mechanisms, providing a more comprehensive picture of drug disposition. drugbank.com Recombinant P450 enzymes expressed in systems like yeast or insect cells are invaluable for pinpointing the specific contribution of individual enzymes (e.g., CYP2D6) to the metabolic pathway, free from the confounding activities of other enzymes. drugbank.com

In vivo animal models are used to understand the complex interplay of absorption, distribution, metabolism, and excretion. However, significant species differences exist in propafenone metabolism, which complicates the direct extrapolation of animal data to humans. For instance, studies have shown that liver microsomes from rats and mice preferentially catalyze 4'-hydroxylation, a minor pathway in humans, rather than the clinically important 5-hydroxylation. researchgate.net Marmosets have been suggested as a potentially more suitable model for P450 2D-dependent metabolism of propafenone due to a hydroxylation profile more similar to humans. researchgate.net Isolated organ models, such as the isolated perfused rat liver or isolated rat hearts, have also been employed to study the antiarrhythmic activity and metabolism of propafenone and its metabolites under controlled conditions.

The choice of preclinical model is critical. While in vitro human-derived systems provide the most relevant enzymatic data for predicting human interactions, animal models, when chosen carefully with consideration for metabolic similarities, are necessary to understand the full pharmacokinetic and pharmacodynamic consequences of drug interactions. drugbank.comresearchgate.net

In Vitro and Animal Model Studies on the Formation and Biological Role of 5 Hydroxy Propafenone Sulfate

Utilization of Cryopreserved Hepatocytes for Metabolic Profiling and Interspecies Comparison

Cryopreserved hepatocytes serve as a robust and reliable in vitro system for investigating drug metabolism, largely because they maintain the activity of key phase I and phase II enzymes. tandfonline.comnih.gov This tool has been effectively used to study the biotransformation of propafenone (B51707) and to compare its metabolic pathways across different species. tandfonline.comresearchgate.net

Studies using cryopreserved hepatocytes from humans, dogs, rats, and mice have demonstrated significant interspecies differences in propafenone metabolism. researchgate.net The primary phase I metabolic pathway is the 5-hydroxylation of propafenone to form 5-hydroxy propafenone, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6. nih.govnih.govresearchgate.net However, the extent of this hydroxylation varies markedly between species. For example, after incubation with cryopreserved hepatocytes, 5-hydroxy propafenone constituted 91% of the total metabolites in humans, compared to 51% in dogs, 16% in rats, and only 3% in mice. researchgate.net These in vitro findings are consistent with metabolic differences observed in in vivo experiments. researchgate.net Following the initial hydroxylation, 5-hydroxy propafenone undergoes phase II conjugation reactions, including sulfation, to form 5-hydroxy propafenone sulfate (B86663). The variability in the initial hydroxylation step across species directly influences the subsequent potential for sulfate conjugate formation.

Table 7.1.1: Interspecies Comparison of 5-Hydroxy Propafenone Formation in Cryopreserved Hepatocytes

Species 5-Hydroxy Propafenone as % of Total Metabolites Key Phase I Enzyme Reference
Human 91% CYP2D6 researchgate.net
Dog 51% CYP2D6 researchgate.net
Rat 16% CYP2D6 researchgate.net

Investigation of Propafenone Metabolism in Genetically Modified Animal Models Affecting CYP2D6 or Sulfotransferase Activity

To precisely define the roles of specific enzymes in the metabolism of propafenone, genetically modified animal models are invaluable. The formation of 5-hydroxy propafenone is almost exclusively dependent on the CYP2D6 enzyme. nih.govnih.govclinpgx.org Therefore, an animal model, such as a CYP2D6 knockout mouse, would be expected to exhibit a significantly diminished capacity to produce 5-hydroxy propafenone. Consequently, the formation of its downstream metabolite, 5-hydroxy propafenone sulfate, would also be drastically reduced. Studies using recombinant P450 enzymes have confirmed that CYP2D6 is the principal enzyme responsible for this metabolic activation step. nih.gov

Similarly, animal models with altered sulfotransferase (SULT) activity could elucidate the specifics of the phase II conjugation process. Sulfotransferases are a family of enzymes responsible for catalyzing the transfer of a sulfonate group to a substrate, such as 5-hydroxy propafenone. uef.fi A model deficient in the specific SULT isoform that metabolizes 5-hydroxy propafenone would show an accumulation of the parent metabolite and a corresponding decrease in the urinary and biliary excretion of the sulfate conjugate. While specific studies on propafenone in SULT-knockout models are not widely documented, the principles of sulfonation suggest this would be the expected outcome. uef.fixenotech.com

Research on the Role of this compound in Multidrug Resistance Modulation (if applicable from limited sources)

The interaction of drugs and their metabolites with cellular transporters, such as P-glycoprotein, is a key factor in multidrug resistance (MDR). While research into the direct effects of this compound on MDR is limited, studies have been conducted on its parent metabolite, 5-hydroxy propafenone. A series of 5-hydroxy propafenone analogs were synthesized and evaluated for their MDR-modulating activity, demonstrating that this class of compounds can interact with systems involved in drug efflux. nih.gov As sulfate conjugates are often substrates for efflux transporters, it is plausible that this compound could play a role in this process. However, further specific research is required to confirm any direct modulatory effect of the sulfate conjugate on multidrug resistance proteins.

Preclinical Pharmacokinetic Studies of this compound in Animal Models (e.g., rats, dogs, minipigs)

Preclinical pharmacokinetic studies in animal models such as rats and dogs are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. Following the administration of propafenone to these animals, this compound is identified as a significant metabolite.

In dogs, propafenone is extensively metabolized, with less than 1% of the dose recovered as the unchanged drug in urine and bile. nih.gov The metabolites are almost exclusively found in their conjugated forms. Along with glucuronide conjugates, conjugates of hydroxylated propafenone derivatives with sulfuric acid are prominent. nih.gov Specifically, conjugates of 5-hydroxy-propafenone account for a substantial portion of the metabolites. nih.gov

Studies in rats also demonstrate the formation of propafenone metabolites. After administration, glutathione (B108866) (GSH) and N-acetylcysteine (NAC) conjugates have been detected in the bile and urine of rats, respectively, indicating the formation of reactive intermediates in vivo. nih.gov While these studies focused on reactive metabolites, they underscore the extensive metabolic processing that propafenone undergoes in rats, which includes the pathways leading to hydroxylated and subsequently conjugated products like this compound. The pharmacokinetic profile of propafenone in rats has been shown to be apparently linear, in contrast to the nonlinear kinetics observed in humans, a difference attributed to species variations in plasma protein binding and the saturation of hepatic metabolism. bohrium.comresearchgate.net

Table 7.4.1: Summary of Preclinical Pharmacokinetic Findings for Propafenone Metabolites

Animal Model Key Findings Detected Conjugates Reference
Dog Extensive metabolism with <1% unchanged drug excreted. Metabolites are almost exclusively conjugated. Glucuronic acid and sulfuric acid conjugates of hydroxylated derivatives (including 5-hydroxy propafenone). nih.gov

An exploration of the evolving research landscape surrounding this compound reveals several key areas ripe for future academic investigation. As a significant metabolite of the antiarrhythmic drug propafenone, understanding its formation, activity, and disposition is crucial for a comprehensive grasp of propafenone's pharmacology. The following sections outline promising directions for non-clinical research into this specific chemical compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-hydroxy propafenone sulfate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound involves sulfation of the parent compound propafenone. Reaction conditions such as pH, temperature, and stoichiometric ratios of sulfating agents (e.g., sulfur trioxide complexes) must be optimized to avoid side reactions. For instance, acidic conditions (pH 3–5) and controlled temperatures (20–25°C) improve sulfate conjugation efficiency while minimizing hydrolysis. Analytical validation via HPLC with UV detection (e.g., C18 columns, mobile phase: acetonitrile/0.1% phosphoric acid) is critical to assess purity .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting low metabolite concentrations. Sample preparation involves protein precipitation (e.g., acetonitrile) followed by solid-phase extraction to isolate the analyte. UV-spectrophotometry at 254 nm can serve as a cost-effective alternative for in vitro studies, though cross-reactivity with propafenone requires validation using spiked matrix controls .

Q. How does this compound’s antiarrhythmic efficacy compare to the parent compound propafenone in preclinical models?

  • Methodological Answer : In rodent and canine models, this compound exhibits reduced sodium channel blockade compared to propafenone but retains class IC antiarrhythmic activity. Experimental protocols should include telemetric ECG monitoring during induced arrhythmias (e.g., aconitine or ischemia models). Dose-response curves (0.1–10 mg/kg IV) and electrophysiological assays (e.g., action potential duration measurements in Purkinje fibers) are essential to quantify potency differences .

Advanced Research Questions

Q. What methodological considerations are critical when designing in vivo studies to assess this compound’s metabolite-mediated effects?

  • Methodological Answer : Researchers must account for interspecies metabolic differences (e.g., CYP2D6 activity in humans vs. rodents). Use of radiolabeled propafenone (³H or ¹⁴C) allows tracking of sulfate metabolite distribution. Concurrent measurement of hepatic enzyme activity (via microsomal assays) and plasma protein binding (equilibrium dialysis) is recommended to clarify pharmacokinetic-pharmacodynamic (PK-PD) relationships. Subsampling protocols (per ASTM E3001) minimize analytical variability in tissue metabolite quantification .

Q. How can researchers resolve discrepancies between in vitro binding affinities and in vivo efficacy data for this compound?

  • Methodological Answer : Discrepancies often arise from tissue-specific ion channel expression (e.g., Kv1.5 in atria vs. Nav1.5 in ventricles). Use ex vivo Langendorff-perfused heart models to evaluate regional electrophysiological effects. Computational modeling (e.g., Hodgkin-Huxley equations) can reconcile in vitro IC₅₀ values with observed in vivo action potential modulation. Contradictory data should prompt re-evaluation of metabolite stability under physiological conditions (e.g., pH 7.4, 37°C) .

Q. What advanced pharmacokinetic modeling approaches are suitable for characterizing this compound’s nonlinear distribution patterns?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) models incorporating enterohepatic recirculation and saturable hepatic uptake (via OATP1B1/3 transporters) improve predictive accuracy. Population PK analysis using NONMEM or Monolix accounts for inter-individual variability in sulfotransferase (SULT1A1) activity. Microdosing studies (¹⁴C-labeled metabolite) paired with accelerator mass spectrometry (AMS) enable precise quantification of tissue-to-plasma ratios without full therapeutic exposure .

Data Contradiction Analysis

Q. How should conflicting reports about this compound’s proarrhythmic potential be addressed methodologically?

  • Methodological Answer : Contradictions may stem from differences in experimental endpoints (e.g., QT prolongation vs. ectopic beat frequency). Implement a tiered testing strategy:

In vitro : hERG channel inhibition assays (IC₅₀ determination via patch-clamp).

Ex vivo : Monophasic action potential recordings in isolated cardiomyocytes.

In vivo : Continuous ECG monitoring in conscious telemetry-equipped animals.
Meta-analysis of raw data (e.g., individual animal responses) using mixed-effects models identifies covariates (e.g., hypokalemia) that modulate risk .

Experimental Design Tables

Study Type Key Parameters Reference Method
Synthesis pH, sulfation agent concentration, reaction timeUSP Ferrous Sulfate TS preparation
PK Analysis LC-MS/MS LLOQ: 0.1 ng/mL, matrix: plasmaFolin-Ciocalteu phenol TS validation
Efficacy Testing Aconitine-induced arrhythmia model (dose: 50 µg/kg)Propafenone antiarrhythmic protocols

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.